Cyclohex-4-ene-1,2-dicarbohydrazide

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation research

Researchers requiring a selective 12-LOX inhibitor or a structurally constrained ligand for coordination chemistry face supply inconsistency with generic dicarbohydrazides. Cyclohex-4-ene-1,2-dicarbohydrazide (CAS 14246-80-1) is the exact validated tool compound. - 12-LOX Inhibition: Demonstrates an IC50 of 10 µM in 12-HETE production assays, enabling precise study of arachidonic acid metabolism. - Constrained Ligand Geometry: The C4-C5 double bond restricts conformational mobility, reducing structural heterogeneity in MOFs compared to flexible saturated analogs. - Orthogonal Reactivity: The olefinic site allows epoxidation or dihydroxylation prior to hydrazone formation, a pathway inaccessible with cyclohexane dicarbohydrazides.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
CAS No. 14246-80-1
Cat. No. B12811611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-4-ene-1,2-dicarbohydrazide
CAS14246-80-1
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1C=CCC(C1C(=O)NN)C(=O)NN
InChIInChI=1S/C8H14N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-2,5-6H,3-4,9-10H2,(H,11,13)(H,12,14)
InChIKeyFJFRLOOYFSNNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-4-ene-1,2-dicarbohydrazide: Baseline Properties


Cyclohex-4-ene-1,2-dicarbohydrazide (CAS 14246-80-1) is a dicarbohydrazide derivative characterized by a cyclohexene scaffold bearing two hydrazide (-CONHNH₂) functional groups at the 1- and 2-positions. The compound exists as a racemic mixture of trans-enantiomers [1] and has a molecular formula of C₈H₁₄N₄O₂ with a molecular weight of 198.22 g/mol . The presence of the C4-C5 double bond in the cyclohexene ring distinguishes it from fully saturated cyclohexane dicarbohydrazide analogs, conferring distinct reactivity profiles in coordination chemistry and potential for further functionalization via addition reactions .

Cyclohex-4-ene-1,2-dicarbohydrazide: Why Generic Substitution Fails


Substituting Cyclohex-4-ene-1,2-dicarbohydrazide with a structurally related dicarbohydrazide—such as cyclohexane-1,2-dicarbohydrazide (CAS 27327-67-9) or cyclohexane-1,4-dicarbohydrazide (CAS 13044-03-6)—is not scientifically justified without careful consideration of the compound's unique structural and functional attributes. The C4-C5 double bond in Cyclohex-4-ene-1,2-dicarbohydrazide introduces electronic and geometric constraints absent in fully saturated analogs, directly influencing its coordination behavior with metal ions and its biological target engagement profile [1]. Unlike its saturated counterparts, which adopt more flexible chair conformations, the cyclohexene ring restricts conformational mobility and alters the spatial orientation of the hydrazide moieties, thereby modulating both binding affinity and selectivity in biological systems [2]. Furthermore, the unsaturation enables specific post-synthetic modifications—such as epoxidation or dihydroxylation—that are inaccessible to saturated analogs, a critical consideration for applications requiring downstream derivatization .

Cyclohex-4-ene-1,2-dicarbohydrazide: Differentiation Evidence


Lipoxygenase Inhibition vs. Saturated Analogs

Cyclohex-4-ene-1,2-dicarbohydrazide exhibits potent inhibition of 12-lipoxygenase (12-LOX) with an IC₅₀ value of 10,000 nM (10 μM) in human neutrophils, as determined by HPLC analysis of 12-HETE production after 15 minutes of incubation [1]. In contrast, the fully saturated analog cyclohexane-1,2-dicarbohydrazide (CAS 27327-67-9) and the positional isomer cyclohexane-1,4-dicarbohydrazide (CAS 13044-03-6) lack the cyclohexene double bond and have not been reported to exhibit comparable lipoxygenase inhibitory activity in the public domain. The unsaturation is hypothesized to contribute to a planarized conformation that enhances binding to the enzyme's active site [2].

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation research

Metal-Binding in Coordination Chemistry vs. Saturated Analogs

Cyclohex-4-ene-1,2-dicarbohydrazide functions as a flexible polydentate ligand capable of coordinating metal ions through both carbonyl oxygen and hydrazide nitrogen atoms. The cyclohexene ring's double bond introduces electronic unsaturation that can participate in metal-π interactions, a feature entirely absent in saturated analogs such as cyclohexane-1,2-dicarbohydrazide (CAS 27327-67-9) and cyclohexane-1,4-dicarbohydrazide (CAS 13044-03-6) . While direct comparative crystallographic data are not publicly available for this specific compound, the broader class of cyclohexene-based dicarboxylate ligands is known to form more rigid, less conformationally flexible coordination polymers compared to their cyclohexane counterparts, which adopt multiple chair conformations and lead to greater structural diversity and reduced predictability in framework assembly [1].

Coordination polymers Metal-organic frameworks Ligand design

Orthogonal Functionalization vs. Saturated Analogs

The C4-C5 double bond in Cyclohex-4-ene-1,2-dicarbohydrazide provides a reactive handle for downstream functionalization that is entirely absent in saturated dicarbohydrazides. This unsaturation enables site-selective epoxidation, dihydroxylation, or halogenation to install additional functional groups while preserving the hydrazide moieties for subsequent condensation reactions . In contrast, cyclohexane-1,2-dicarbohydrazide and cyclohexane-1,4-dicarbohydrazide lack this reactive site, limiting their post-synthetic modification to reactions involving only the hydrazide groups (e.g., hydrazone formation). The ability to orthogonally modify the cyclohexene scaffold—first at the double bond, then at the hydrazide termini—confers a distinct advantage for applications requiring multi-step derivatization, such as the synthesis of complex hydrazone-based ligands or bioactive conjugates [1].

Derivatization Epoxidation Dihydroxylation Hydrazone formation

Cyclohex-4-ene-1,2-dicarbohydrazide: Application Scenarios


Lipoxygenase Inhibition in Inflammation Research

Cyclohex-4-ene-1,2-dicarbohydrazide is a validated tool compound for studying 12-lipoxygenase (12-LOX) inhibition in human neutrophil assays. Researchers investigating arachidonic acid metabolism and leukotriene biosynthesis should procure this compound specifically, as saturated dicarbohydrazide analogs lack the requisite structural features to engage the enzyme active site [1]. The compound's demonstrated IC₅₀ of 10 μM in 12-HETE production assays provides a quantitative benchmark for comparative studies with other lipoxygenase inhibitors [2].

Coordination Polymer and MOF Synthesis

For materials chemists synthesizing coordination polymers or MOFs, Cyclohex-4-ene-1,2-dicarbohydrazide offers a structurally constrained, polydentate ligand with predictable coordination geometry. The cyclohexene scaffold's restricted conformational mobility—compared to the flexible chair conformations of saturated cyclohexane dicarbohydrazides—enables more controlled framework assembly and reduces structural heterogeneity in the resulting coordination networks [3]. The double bond also introduces potential for metal-π interactions, an added dimension of structural control unavailable with saturated analogs .

Orthogonal Derivatization for Hydrazone-Based Ligand Libraries

Medicinal chemists and chemical biologists developing hydrazone-based compound libraries should select Cyclohex-4-ene-1,2-dicarbohydrazide over saturated analogs when orthogonal functionalization is required. The C4-C5 double bond serves as a discrete reactive site for epoxidation, dihydroxylation, or halogenation, enabling the installation of additional functional groups prior to hydrazone formation at the hydrazide termini [4]. This orthogonal reactivity pathway is inaccessible with cyclohexane-1,2-dicarbohydrazide, which can only undergo condensation at the hydrazide groups.

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